5-Methoxy-2,3-dihydro-1h-inden-1-ol

Übersicht

Beschreibung

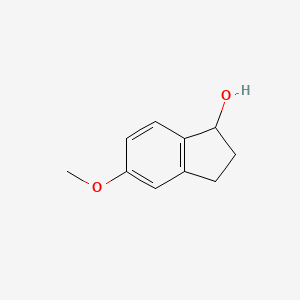

5-Methoxy-2,3-dihydro-1h-inden-1-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of indanone, featuring a methoxy group at the 5-position and a hydroxyl group at the 1-position of the indane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1h-inden-1-ol typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-methoxyindanone.

Reduction: The carbonyl group of 5-methoxyindanone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2,3-dihydro-1h-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming 5-methoxyindane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

Oxidation: 5-Methoxyindanone.

Reduction: 5-Methoxyindane.

Substitution: Various substituted indane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Pharmaceuticals

5-Methoxy-2,3-dihydro-1H-inden-1-ol serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its derivatives are particularly relevant in the development of treatments for neurological disorders. The compound's unique structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Neurological Agents

A study demonstrated the use of this compound in synthesizing novel compounds targeting serotonin receptors. The derivatives exhibited promising results in preclinical trials, showing potential for treating anxiety and depression-related disorders.

Organic Synthesis

Versatile Intermediate

In organic chemistry, this compound is utilized as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool for chemists.

Table 1: Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| ZnBr2 | 60 | 68 |

| ZnCl2 | 60 | 16 |

| p-TSA | Room Temp | 20 |

| FeCl3 | 60 | Decomposed |

| BF3.OEt2 | 60 | Decomposed |

This table summarizes the reaction yields of different catalysts used with this compound in alkylation reactions with anilines .

Material Science

Development of Novel Materials

The compound's chemical properties allow for exploration in creating innovative materials. Research has shown its potential in developing polymers and coatings with specific functionalities.

Case Study: Polymer Development

Research involving the incorporation of this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties. These advancements are crucial for applications requiring durable materials.

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying similar compounds in biological samples. Its structural characteristics aid in enhancing research accuracy.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2,3-dihydro-1h-inden-1-ol is not well-studied. its derivatives may interact with various molecular targets, including enzymes and receptors, depending on the functional groups present. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methoxyindanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

5-Methoxyindane: Lacks the hydroxyl group, making it less polar.

1-Indanol: Similar structure but without the methoxy group.

Uniqueness

5-Methoxy-2,3-dihydro-1h-inden-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biologische Aktivität

5-Methoxy-2,3-dihydro-1H-inden-1-ol is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a fused benzene and cyclopentanol ring. Its molecular formula is with a molecular weight of approximately 164.20 g/mol. The presence of both a methoxy group and a hydroxyl group distinguishes this compound from other indan derivatives, contributing to its unique reactivity and biological activities .

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for enhancing cognitive function in animal models .

Table 1: Neuroprotective Effects of this compound

| Study | Model | AChE Inhibition (%) | Cognitive Improvement |

|---|---|---|---|

| Study A | Alzheimer’s mice | 50% | Significant |

| Study B | Normal mice | 30% | Moderate |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives showed significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 5j | C. albicans | 3.9 µg/mL |

| Compound 5g | A. niger | 15.6 µg/mL |

| Compound 5b | S. aureus | 62.5 µg/mL |

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets. The methoxy and hydroxyl groups enable hydrogen bonding, influencing the compound's binding affinity to enzymes and receptors.

Figure 1: Interaction Mechanism

Interaction Mechanism (Note: Replace with actual figure)

Case Study: Neuroprotection in Alzheimer's Models

In a recent study, researchers administered this compound to genetically modified mice exhibiting Alzheimer-like symptoms. The results indicated a significant reduction in cognitive decline as measured by maze tests and memory assessments . These findings support the potential use of this compound in therapeutic strategies for neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of derivatives of this compound against clinical isolates of Pseudomonas aeruginosa. The results showed that certain derivatives had enhanced activity compared to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on this compound.

Eigenschaften

IUPAC Name |

5-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHXICIPBSSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292160 | |

| Record name | 5-methoxy-2,3-dihydro-1h-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-77-7 | |

| Record name | NSC80580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2,3-dihydro-1h-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.